![molecular formula C21H13F3N2O3 B2689647 5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione CAS No. 310451-99-1](/img/structure/B2689647.png)
5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione, also known as 5-AP-2-TFMPI, is a novel compound with potential applications in scientific research and drug development. The compound was first synthesized by the research group of Professor K.C. Nicolaou at The Scripps Research Institute in La Jolla, California in 2014. This compound is a member of a new class of molecules called isoindolines, which are characterized by a combination of an aromatic ring and an amine group. Due to its unique structure, 5-AP-2-TFMPI has attracted a great deal of scientific interest, as it has been shown to exhibit a variety of biological activities, including anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Synthesis Techniques
An efficient synthesis method involving N-Hydroxymethylphthalimide with Arylamines demonstrates the creation of compounds similar in structure to "5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione," showcasing its role in producing N-(Arylaminomethyl)-phthalimides. These compounds have potential applications in material science, acting as precursors to more complex molecules (Sena et al., 2007).
Material Science Applications
Research on isoindoline-1,3-dione-based mesogenic Schiff bases indicates the potential of such compounds in creating liquid crystal displays (LCDs). Two series of these compounds displayed enantiotropic liquid crystalline behavior with Nematic textures, and a few also exhibited SmA phase, underscoring their importance in the development of new LCD technologies (Dubey et al., 2018).
Polymer Science
The development of fluorinated poly(ether imide)s from a new diamine monomer, including the benzo[f]isoindole-1,3-dione unit, shows applications in creating high-performance materials. These polymers exhibited extremely high glass transition temperatures (up to 335 °C), outstanding thermal stability (up to 559 °C), and high tensile strength (up to 102 MPa), signifying their utility in aerospace, automotive, and electronic industries where high-performance materials are crucial (Sen & Banerjee, 2012).
Chemical Properties and Reactivity
Explorations into the chemical properties and reactivity of similar compounds, like 4-Aminophthalimide, have led to a deeper understanding of molecular interactions, such as N—H⋯O intermolecular hydrogen-bonding. This research contributes to the broader knowledge of molecular design and the development of new compounds with desired physical and chemical properties (Sarkar, 2008).
properties
IUPAC Name |
5-(4-aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O3/c22-21(23,24)17-3-1-2-4-18(17)26-19(27)15-10-9-14(11-16(15)20(26)28)29-13-7-5-12(25)6-8-13/h1-11H,25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHMRJRNAPOFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2689566.png)
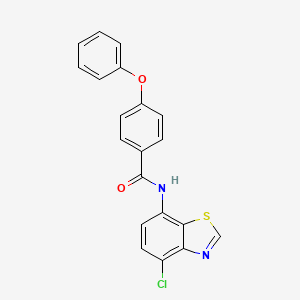
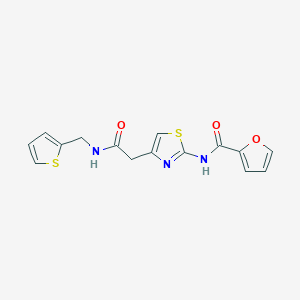

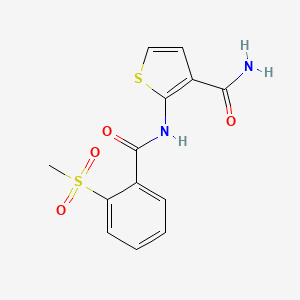
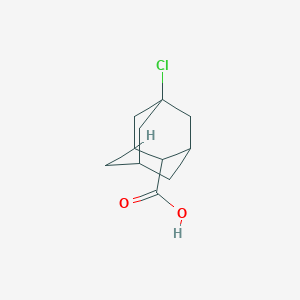
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2689574.png)
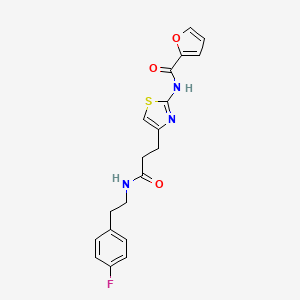
![(E)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2689581.png)
![2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid](/img/structure/B2689582.png)
![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2689583.png)
![N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2689584.png)
![1,7-dimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689585.png)
![7,8-dimethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689586.png)